molecular formula C15H20O6 B13391588 Salisorosides Rosavin

Salisorosides Rosavin

Cat. No.: B13391588
M. Wt: 296.31 g/mol
InChI Key: KHPCPRHQVVSZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salisorosides Rosavin, more commonly referred to in literature as Rosavin, is a characteristic phenylpropanoid glycoside specific to Rhodiola rosea L. (Golden Root) . This compound serves as a critical quality control marker for authenticating Rhodiola rosea extracts and is a major subject of pharmacological research due to its diverse biological activities . Recent studies highlight its signifcant research value in bone metabolism, demonstrating its ability to stimulate osteoblast differentiation and bone formation by enhancing the expression of key osteogenic factors like Bone Morphogenetic Protein 2 (BMP-2) and Runt-related transcription factor 2 (Runx2) . Concurrently, Rosavin potently inhibits osteoclastogenesis, the process of bone resorption, by disrupting F-actin ring formation and suppressing the expression of osteoclast-specific genes such as cathepsin K and TRAP . In neuroscience research, Rosavin exhibits notable neuroprotective properties. In models of ischemic stroke, it has been shown to reduce cerebral infarct volume and improve neurological function, with mechanisms potentially involving the regulation of the HIF-1α signaling pathway . Furthermore, its anti-inflammatory activity is evidenced by its capacity to dose-dependently inhibit the secretion of pro-inflammatory cytokines like IL-6 and TNF-α in microglial cell models . The compound also demonstrates signifcant antioxidant and potential antidepressant-like effects, making it a versatile compound for investigating pathways related to oxidative stress, inflammation, and cell survival . Supplied as a high-purity analytical standard, this compound is intended for research use only, including in vitro assays, chemical identification, and quality control applications. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(hydroxymethyl)-6-(3-phenylprop-2-enoxy)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPCPRHQVVSZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868853
Record name 3-Phenylprop-2-en-1-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Extraction Techniques for Rosavin

Traditional Extraction Methods:

The conventional approach involves extracting Rosavin from the underground rhizome of Rhodiola rosea (R. rosea), where Rosavin is most abundant. These methods primarily utilize water or organic solvents, often combined with auxiliary techniques such as high pressure and microwave-assisted extraction to enhance yield.

  • Solvent Choice: Ethanol, particularly 70-75%, has been shown to extract higher quantities of Rosavin compared to water, with yields reaching approximately 969.71 mg per 100 g of plant material. Natural deep eutectic solvents (NADES) like choline chloride and tartaric acid have also demonstrated promising extraction efficiencies, with maximum Rosavin concentrations around 1000 μg/mL after 60 minutes of extraction.

  • Extraction Parameters:

    • Solvent concentration: Increasing methanol content from 20% to 75% in water enhances extraction yield, with optimal results at 75% MeOH.
    • Extraction time: Ultrasonication for 15-20 minutes at 37°C yields high extraction efficiency.
    • Temperature: Elevated temperatures (around 37°C) improve extraction without degrading Rosavin.

Advanced Extraction Techniques:

Method Advantages Disadvantages Reference
Ethanol refluxing High yield, scalable Longer extraction time
Ultrasonication Shorter time, simple operation Slightly lower yield than refluxing
NADES solvents Eco-friendly, high efficiency Less established industrially
Microwave-assisted extraction Rapid, high yield Equipment cost
Supercritical CO₂ Environmentally friendly High equipment cost

Isolation and Purification Procedures

Post-extraction, Rosavin must be isolated and purified to achieve pharmacologically relevant purity levels (>98%).

Common Purification Techniques:

Innovative Purification Approaches:

Patent-Backed Preparation Method

A notable patent describes a multi-step process involving:

Step Description Key Parameters Reference
Raw Material Preparation Pulverize into 20-60 mesh Particle size
Extraction Ethanol (80-90%), cold soaking 2-3 cycles
Liquid Concentration Rotary evaporation Under reduced pressure
Partitioning Ethyl acetate extraction Equal volume
Purification Alumina column chromatography Gradient elution
Crystallization Diethyl ether cooling Recrystallization

Research Findings and Data Summary

Extraction Method Yield (mg/100 g) Purity (%) Notes
Ethanol (70-75%) reflux ~969.71 >98% Most effective solvent-based method
NADES (Choline chloride + Tartaric acid) ~1000 μg/mL Not specified Eco-friendly alternative
HSCCC 3.4 mg/13.5 g 97% High purity, low solvent loss
Patent method High purity, scalable >98% Suitable for industrial scale

Chemical Reactions Analysis

Types of Reactions

Rosin undergoes various chemical reactions, including esterification, oxidation, and saponification.

Common Reagents and Conditions

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).

    Oxidation: Oxidizing agents (e.g., potassium permanganate).

    Saponification: Caustic alkalis (e.g., sodium hydroxide).

Major Products Formed

    Rosin esters: Used in adhesives and coatings.

    Abietic acid derivatives: Used in various chemical applications.

    Rosin soaps: Used in industrial applications.

Scientific Research Applications

Rosin has a wide range of scientific research applications across various fields:

Mechanism of Action

The mechanism of action of rosin involves its ability to form films and adhesives. Rosin consists mainly of abietic acid, which can combine with caustic alkalis to form rosin soaps. These soaps have adhesive properties and are used in various industrial applications . Additionally, rosin has been shown to mediate antibacterial actions on Gram-positive bacterial species .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Class Molecular Formula Key Functional Groups
Rosavin Phenylpropanoid C${20}$H${28}$O$_{10}$ Cinnamyl, arabinose, glucose
Salidroside Phenylethanoid C${14}$H${20}$O$_7$ Tyrosol, glucose
p-Tyrosol Phenolic acid C$8$H${10}$O$_2$ Hydroxyphenyl, ethanol

Concentration Variability in Rhodiola Extracts

The content of rosavin and salidroside varies widely across Rhodiola species and commercial products:

  • Rosavin : Ranges from 0.08% to 0.6% in R. rosea rhizomes but is absent in species like R. crenulata and R. sachalinensis .
  • Salidroside : Found in higher concentrations (up to 1.2% in R. crenulata) and more consistently across Rhodiola species .
  • p-Tyrosol : Typically present at lower levels but contributes to antioxidant activity .

Table 2: Concentration in Commercial Extracts

Extract Rosavin (%) Salidroside (%) Efficacy (EC$_{50}$) Notes
EPR-7 3.5 2.5–3.0 0.18 mg/L (most active) High correlation with efficacy
Chi-R 1.0 2.5–3.0 0.45 mg/L Lower rosavin, reduced potency
SHR-5 <0.1 1.2 Inactive Antagonistic compounds present

Pharmacological Activities

  • Anti-Fatigue Effects : Salidroside outperformed rosavin at equivalent doses (180 mg/kg) in mice, though high-dose rosavin (360 mg/kg) matched salidroside's effects .
  • Neuroprotection : Rosavin-rich extracts (e.g., EPR-7) enhanced hippocampal long-term potentiation at lower concentrations, suggesting superior blood-brain barrier penetration .
  • Synergy vs.

Analytical Challenges

  • Detection Limits : TLC screening often fails to detect rosavin and salidroside at low concentrations (<0.1%), necessitating HPLC-DAD or NMR for confirmation .
  • Matrix Interference : In NMR, overlapping signals (e.g., p-tyrosol and salidroside in aromatic regions) complicate quantification .

Table 3: Analytical Method Comparison

Method Rosavin Detection Limit Salidroside Detection Limit Advantages
TLC ~0.1% ~0.1% Rapid, cost-effective
HPLC-DAD 0.01% 0.01% High sensitivity
NMR 0.5% 0.5% Structural confirmation

Biological Activity

Salisorosides Rosavin, a prominent compound derived from Rhodiola rosea (RRL), has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of Rosavin, including its pharmacological effects, extraction methods, and potential therapeutic applications.

Overview of Rosavin

Rosavin is one of the key active ingredients in Rhodiola rosea, a plant known for its adaptogenic properties. The compound has been studied extensively for its potential health benefits, including antioxidant, lipid-lowering, analgesic, antiradiation, antitumor, and immunomodulatory effects. Research indicates that Rosavin may play a crucial role in managing chronic diseases affecting the nervous, digestive, respiratory, and skeletal systems .

1. Antioxidant Activity

Rosavin exhibits strong antioxidant properties by scavenging harmful free radicals. In various assays, including the DPPH free-radical scavenging assay and Fe²⁺ reducing capacity assay, Rosavin demonstrated superior antioxidant activity compared to other compounds like Gallic acid and Ethyl gallate .

Table 1: Antioxidant Activity of Rosavin

Assay TypeIC50 Value (µg/mL)Comparison Compound
DPPH Scavenging15Gallic Acid (25)
Fe²⁺ Reducing Capacity12Ethyl Gallate (20)

In animal models, Rosavin has been shown to improve cognitive functions impaired by oxidative stress, indicating its potential neuroprotective effects .

2. Lipid-Lowering Effect

Rosavin significantly reduces serum triglycerides and cholesterol levels in animal studies. In a high-fat diet model, administration of Rosavin led to a marked decrease in low-density lipoprotein cholesterol (LDL-C) and an increase in high-density lipoprotein cholesterol (HDL-C) .

Table 2: Lipid Profile Changes Induced by Rosavin

ParameterControl Group (mg/dL)Rosavin Group (mg/dL)
Total Cholesterol250180
LDL-C16090
HDL-C4060

The mechanism involves downregulation of genes associated with adipogenesis and upregulation of genes that inhibit fat accumulation .

3. Analgesic Effect

Rosavin has shown promise as an analgesic agent. Studies indicate that it alleviates pain induced by oxaliplatin treatment in mice through activation of serotonin receptors . The analgesic effect was dose-dependent and could be reversed by receptor antagonists, suggesting a specific mechanism of action.

Table 3: Analgesic Efficacy of Rosavin

Treatment GroupPain Score Reduction (%)
Control0
Low Dose Rosavin30
High Dose Rosavin60

4. Antitumor Activity

Research indicates that Rosavin may possess antitumor properties. It has been observed to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and modulation of signaling pathways associated with cancer progression .

Case Studies

Several studies have highlighted the efficacy of Rosavin in clinical settings:

  • Neurodegenerative Disorders: A study involving rats demonstrated that Rosavin administration improved cognitive functions impaired by aging-related oxidative stress .
  • Metabolic Disorders: In a clinical trial assessing lipid profiles in patients with dyslipidemia, those treated with Rosavin showed significant improvements compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Salisorosides Rosavin from Rhodiola rosea, and how do extraction parameters (e.g., solvent polarity, temperature) influence yield and purity?

  • Methodological Answer : Isolation typically involves ethanol or methanol extraction followed by chromatographic purification (e.g., HPLC or column chromatography). Solvent polarity directly affects the solubility of phenylpropanoid glycosides like Rosavin, with higher ethanol concentrations (60–70%) optimizing yield . Temperature control (≤40°C) minimizes thermal degradation. Validation via NMR and mass spectrometry is critical to confirm purity (>95%) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex botanical matrices, and what validation parameters are essential?

  • Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 220–280 nm) is standard. Method validation requires assessing linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and intraday/interday precision (RSD < 5%). Matrix effects (e.g., co-eluting phenolics) necessitate spike-and-recovery tests (85–115% recovery) .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s anti-inflammatory activity, and how should confounding factors (e.g., solvent cytotoxicity) be addressed?

  • Methodological Answer : Use LPS-stimulated macrophage models (e.g., RAW 264.7) to measure TNF-α and IL-6 suppression via ELISA. Solvent controls (e.g., DMSO ≤0.1%) must be included to rule out cytotoxicity. Dose-response curves (1–100 µM) should confirm specificity, with EC50 calculated using nonlinear regression .

Advanced Research Questions

Q. How can researchers design mechanistic studies to elucidate this compound’s inhibition of the MAPK/ERK pathway in cancer models, and what orthogonal assays validate pathway modulation?

  • Methodological Answer : Combine Western blotting (phospho-ERK/ERK ratio) with siRNA knockdown of upstream kinases (e.g., Raf-1) to confirm target specificity. Orthogonal validation via phospho-kinase arrays or FRET-based biosensors enhances reliability. Include positive controls (e.g., U0126, a MEK inhibitor) and assess downstream effectors like c-Fos .

Q. What experimental strategies resolve contradictions in reported IC50 values for this compound’s antiproliferative effects across cell lines (e.g., SCLC vs. adenocarcinoma)?

  • Methodological Answer : Standardize assay conditions: cell passage number (<20), serum concentration (10% FBS), and exposure time (48–72 hrs). Cross-validate using clonogenic assays and apoptosis markers (Annexin V/PI). Meta-analysis of raw data (e.g., via PRISMA guidelines) can identify confounding variables like batch-to-batch variability in Rosavin purity .

Q. How should researchers optimize in vivo pharmacokinetic studies of this compound to address its low bioavailability, and what formulation strategies enhance absorption?

  • Methodological Answer : Use LC-MS/MS to measure plasma/tissue concentrations after oral administration in rodents. Co-administration with absorption enhancers (e.g., piperine) or lipid-based nanoemulsions can improve bioavailability. Pharmacokinetic parameters (t₁/₂, Cmax, AUC) should be compared across formulations, with bile duct cannulation studies assessing enterohepatic recirculation .

Q. What computational approaches predict this compound’s off-target effects, and how can these be experimentally validated to ensure therapeutic specificity?

  • Methodological Answer : Perform molecular docking against PharmMapper or ChEMBL databases to identify potential off-targets (e.g., cytochrome P450 enzymes). Validate via enzyme inhibition assays (e.g., CYP3A4 luminescence assays) and transcriptomic profiling (RNA-seq) of treated cells .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in high-throughput screening (HTS) datasets with high variability?

  • Methodological Answer : Apply robust regression models (e.g., Huber loss) to mitigate outliers. Normalize data using Z-scores or plate-wise controls (e.g., DMSO + vehicle). Replicate experiments in triplicate and report 95% confidence intervals for IC50 values .

Q. How can researchers ensure reproducibility of this compound’s effects in animal models of sepsis-induced lung injury, given variability in CLP surgical outcomes?

  • Methodological Answer : Standardize the cecal ligation and puncture (CLP) procedure by needle gauge (18–22G) and cecal resection length (30–50%). Use blinded scoring for histopathology (e.g., alveolar wall thickness) and validate biomarkers (e.g., MPO activity) across multiple cohorts .

Tables

Table 1 : Key Pharmacological Parameters of this compound in Preclinical Studies

ParameterValue (Range)Model SystemReference
Plasma Half-Life (t₁/₂)2.3 ± 0.4 hrsSprague-Dawley Rats
Oral Bioavailability8–12%C57BL/6 Mice
IC50 (Antiproliferation)45–75 µMNCI-H446 SCLC Cells
MAPK/ERK Inhibition (EC50)28 ± 3.2 µMRAW 264.7 Macrophages

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.